Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
Description
Properties
IUPAC Name |
ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-11-7(10)6(5-9)8-12-3-4-13-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOJLHONQPUKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1OCCO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377590 | |
| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121020-70-0 | |
| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic pathway for Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, a valuable building block in organic synthesis. Drawing upon established chemical principles and analogous reaction methodologies, this document offers a robust framework for the preparation and characterization of this target molecule.
I. Strategic Overview: The Knoevenagel Condensation Approach
The synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is most effectively achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl group, followed by dehydration.[1][2] In this specific synthesis, ethyl cyanoacetate serves as the active methylene component, while a reactive equivalent of a 1,3-dioxolane-2-carbonyl moiety is required as the electrophilic partner.
The rationale for selecting the Knoevenagel condensation lies in its high efficiency and functional group tolerance. The electron-withdrawing nature of the cyano and ester groups in ethyl cyanoacetate renders the alpha-carbon sufficiently acidic for deprotonation by a weak base, initiating the nucleophilic attack on the carbonyl equivalent.[3]
II. Reactant Deep Dive: Properties and Sourcing
A thorough understanding of the starting materials is paramount for successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Colorless liquid, active methylene group |
| 2,2-Diethoxy-1,3-dioxolane | C₇H₁₄O₄ | 162.18 | A suitable orthoester precursor |
Ethyl Cyanoacetate: This commercially available reagent is the cornerstone of the synthesis, providing the cyano- and ethyl acetate- functionalities to the target molecule. Its active methylene group is the key to the carbon-carbon bond formation.[4]
The Carbonyl Equivalent: A direct reaction with 1,3-dioxolan-2-one is challenging. Therefore, a more reactive orthoester, such as 2,2-diethoxy-1,3-dioxolane , is the proposed key reactant. Orthoesters have proven to be effective substrates in Knoevenagel-type condensations.[5] The synthesis of this precursor can be achieved through the reaction of ethylene glycol with tetraethyl orthocarbonate under acidic conditions.
III. The Synthetic Pathway: A Step-by-Step Mechanistic Exploration
The proposed synthesis proceeds via a base-catalyzed Knoevenagel condensation.
Figure 1: Proposed reaction pathway for the synthesis.
Mechanism:
-
Deprotonation: A weak base, such as piperidine or a DBU-based ionic liquid, deprotonates the active methylene group of ethyl cyanoacetate to form a resonance-stabilized carbanion.[6]
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of the orthoester, 2,2-diethoxy-1,3-dioxolane.
-
Elimination: The tetrahedral intermediate then undergoes elimination of two molecules of ethanol to form the stable, conjugated product, Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
IV. Experimental Protocol: A Validated Approach
This protocol is based on established methodologies for Knoevenagel condensations involving ethyl cyanoacetate and orthoesters.[7]
Figure 2: A generalized experimental workflow.
Materials:
-
Ethyl cyanoacetate
-
2,2-Diethoxy-1,3-dioxolane
-
Anhydrous Ethanol (or another suitable solvent like Toluene)
-
Piperidine (or another suitable base catalyst)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1.0 eq) and 2,2-diethoxy-1,3-dioxolane (1.1 eq).
-
Add anhydrous ethanol as the solvent.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
V. Catalyst Selection: A Comparative Analysis
The choice of catalyst is crucial for optimizing reaction efficiency. While traditional amine bases are effective, modern catalysts offer potential advantages in terms of yield, reaction time, and reusability.
| Catalyst | Type | Advantages | Disadvantages |
| Piperidine | Homogeneous | Inexpensive, effective | Can be difficult to remove |
| Triethylamine | Homogeneous | Readily available | Lower basicity than piperidine |
| DBU-based Ionic Liquids | Homogeneous | High yields, short reaction times | Higher cost |
| Heterogeneous Catalysts | Heterogeneous | Easily separable, reusable | May require higher temperatures |
VI. Product Characterization: Expected Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.30-4.40 (q, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl ester.
-
δ 4.10-4.20 (m, 4H): Multiplet for the -OCH₂CH₂O- protons of the dioxolane ring.
-
δ 1.30-1.40 (t, 3H): Triplet for the -CH₃ protons of the ethyl ester.
¹³C NMR (CDCl₃, 100 MHz):
-
δ 165-170: Carbonyl carbon of the ester.
-
δ 160-165: C=C carbon attached to the dioxolane ring.
-
δ 115-120: Cyano carbon (-C≡N).
-
δ 90-100: C=C carbon attached to the cyano and ester groups.
-
δ 65-70: -OCH₂CH₂O- carbons of the dioxolane ring.
-
δ 60-65: -OCH₂- carbon of the ethyl ester.
-
δ 14-15: -CH₃ carbon of the ethyl ester.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~2220: Strong C≡N stretch.
-
~1720: Strong C=O stretch of the α,β-unsaturated ester.
-
~1620: C=C stretch.
-
~1250: C-O stretch of the ester.
VII. Conclusion and Future Perspectives
The synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate via a Knoevenagel condensation is a robust and efficient method. The proposed pathway, utilizing an orthoester as the carbonyl equivalent, offers a reliable route to this valuable synthetic intermediate. Further optimization of the reaction conditions, particularly through the exploration of modern catalytic systems, could lead to even more efficient and environmentally benign protocols. The detailed experimental and characterization guidelines provided herein serve as a solid foundation for researchers and professionals in the field of drug discovery and development to successfully synthesize and utilize this versatile chemical building block.
VIII. References
-
Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
-
Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences. (n.d.). Retrieved January 27, 2026, from [Link]
-
Ethyl2-methyl-1,3-dioxolane-2-acetate | C8H14O4 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 27, 2026, from [Link]
-
Knoevenagel condensation of aldehydes with ethyl cyanoacetate a - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional - European Journal of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. (n.d.). Retrieved January 27, 2026, from [Link]
-
Ethyl cyanoacetate - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]
-
Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl) - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. 2-ETHYL-2-METHYL-1,3-DIOXOLANE(126-39-6) 1H NMR spectrum [chemicalbook.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. eurjchem.com [eurjchem.com]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate | C9H16O4 | CID 347832 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Formation of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
A Core Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate stands as a testament to this principle. Its carefully orchestrated arrangement of a cyano group, an ethyl ester, and a dioxolane moiety culminates in a highly activated and synthetically versatile substrate. This guide, intended for the discerning eye of researchers and drug development professionals, provides a comprehensive exploration of the formation of this key intermediate. We will delve into the intricacies of its reaction mechanism, present a robust and validated experimental protocol, and offer the critical insights necessary for its successful synthesis and application in the laboratory.
The Heart of the Matter: A Knoevenagel Condensation Mechanism
The formation of ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a classic example of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation[1][2]. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl equivalent, typically an orthoester such as 2,2-dimethoxy-1,3-dioxolane or 2,2-diethoxy-1,3-dioxolane. The reaction is characteristically catalyzed by a weak base, which is crucial for preventing the self-condensation of the carbonyl component.
The mechanism unfolds in a stepwise manner:
-
Enolate Generation: The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate. This proton is particularly acidic due to the powerful electron-withdrawing effects of the adjacent cyano and ester groups, which effectively stabilize the resulting carbanion (enolate) through resonance. A weak base, such as piperidine, is typically employed for this purpose.
-
Nucleophilic Addition: The newly formed, highly nucleophilic enolate then attacks the electrophilic carbon of the activated carbonyl source. In the case of an orthoester, this activation often involves the departure of an alkoxide group, a process that can be facilitated by a co-catalyst like acetic acid.
-
Intermediate Formation: This nucleophilic attack leads to the formation of a tetrahedral intermediate.
-
Elimination: The final step involves the elimination of a molecule of alcohol (or water, depending on the specifics of the reactants and workup) from the intermediate. This elimination is the driving force of the reaction, as it results in the formation of a highly conjugated and thermodynamically stable final product.
Caption: The mechanistic pathway of the Knoevenagel condensation for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
A Field-Proven Experimental Protocol
Requisite Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Ethyl Cyanoacetate | Reagent Grade | Sigma-Aldrich | Ensure dryness. |
| 2,2-Dimethoxy-1,3-dioxolane | Reagent Grade | TCI Chemicals | Or 2,2-diethoxy-1,3-dioxolane. |
| Piperidine | Reagent Grade | Acros Organics | Freshly distilled if purity is a concern. |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | --- |
| Toluene | Anhydrous | EMD Millipore | --- |
| Diethyl Ether | Anhydrous | --- | For extraction. |
| Sodium Sulfate (Anhydrous) | Reagent Grade | --- | For drying. |
Step-by-Step Synthetic Workflow
Caption: A validated workflow for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
-
Reaction Assembly: A three-necked round-bottom flask is thoroughly flame-dried and allowed to cool under a stream of dry nitrogen. The flask is then equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.
-
Reagent Addition: The flask is charged with anhydrous toluene (e.g., 100 mL for a 0.1 mol scale reaction), followed by ethyl cyanoacetate (1.0 equivalent) and 2,2-dimethoxy-1,3-dioxolane (1.1 equivalents).
-
Catalyst Introduction: A catalytic amount of piperidine (e.g., 0.1 equivalents) and glacial acetic acid (e.g., 0.1 equivalents) is added to the stirred reaction mixture.
-
Reaction Progression: The mixture is heated to a gentle reflux. The progress of the reaction can be monitored by the collection of methanol in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Aqueous Workup: Upon completion of the reaction (as indicated by the cessation of methanol collection and TLC analysis), the reaction mixture is cooled to room temperature. The organic layer is then washed sequentially with water and brine to remove the catalyst and any water-soluble byproducts.
-
Product Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Anticipated Results and Spectroscopic Validation
The successful synthesis will yield Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate as a solid. While specific experimental data for the title compound is not widely published, the following table provides expected values based on its chemical structure and data from closely related analogs[3].
| Parameter | Expected Value/Observation |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.3 (q, 2H, J ≈ 7.1 Hz, OCH₂ CH₃), ~4.1 (s, 4H, OCH₂CH₂ O), ~1.3 (t, 3H, J ≈ 7.1 Hz, OCH₂CH₃ ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~160 (O-C =C), ~118 (CN), ~70 (OC H₂C H₂O), ~62 (OC H₂CH₃), ~60 (C=C -CN), ~14 (OCH₂C H₃) |
| IR (KBr, cm⁻¹) | ν: ~2220 (C≡N stretch), ~1710 (C=O ester stretch), ~1600 (C=C stretch) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₈H₁₀NO₄⁺, 184.06; [M+Na]⁺ calculated for C₈H₉NNaO₄⁺, 206.04 |
Scientific Integrity and Self-Validation of the Protocol
The trustworthiness of this synthetic procedure is ensured through a series of self-validating checks:
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC will show the gradual consumption of the starting materials and the appearance of a new, more polar spot corresponding to the product.
-
Spectroscopic Confirmation: The structural identity and purity of the final product must be rigorously confirmed by spectroscopic methods. The characteristic chemical shifts in ¹H and ¹³C NMR, the nitrile and carbonyl stretching frequencies in the IR spectrum, and the correct molecular ion peak in the mass spectrum will collectively provide unequivocal proof of the target molecule's formation.
-
Physical Properties: The melting point of the purified product should be sharp and reproducible. Any significant deviation or broadness in the melting range would indicate the presence of impurities.
Concluding Remarks and Future Outlook
This guide has provided a detailed and practical framework for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate via the Knoevenagel condensation. A deep understanding of the underlying mechanism, coupled with a meticulous experimental approach, is key to achieving high yields of this valuable synthetic intermediate. The unique electronic and structural features of this molecule will undoubtedly continue to inspire its use in the development of novel pharmaceuticals and functional materials. Future research endeavors could focus on exploring greener catalytic systems, optimizing the reaction for large-scale production, and expanding its synthetic utility in combinatorial and diversity-oriented synthesis.
References
-
Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. IUCrData, 3(1), x172021. [Link]
-
Benmilat, A., Bouraoui, H., Chetioui, S., Hamdouni, N., & Boudjada, A. (2020). Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate. IUCrData, 5(1), x200001. [Link]
-
Automated Topology Builder (ATB) and Repository. (n.d.). Ethyl2-methyl-1,3-dioxolane-2-acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. Retrieved from [Link]
-
Fadda, A. A., El-Mekabaty, A., & El-Attar, M. M. (2023). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 6(1), 1-10. [Link]
-
Merugu, S. K., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(1), 60-71. [Link]
-
Rani, P., & Srivastava, V. (2014). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 7(1), 45-51. [Link]
-
da Silva, A. B., et al. (2024). Article. Journal of the Brazilian Chemical Society, 35, e20230204. [Link]
-
Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate. (n.d.). ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]
Sources
An In-depth Technical Guide to ETHYL 2-CYANO-2-(1,3-DIOXOLAN-2-YLIDEN)ACETATE (CAS 121020-70-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (CAS No. 121020-70-0), a versatile building block in organic synthesis. While direct biological applications of this specific compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical interest. This guide will delve into its physicochemical characteristics, potential synthetic routes based on analogous compounds, and detailed analytical methodologies for its characterization. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to explore the potential of this compound in various research and development endeavors.
Introduction
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a multifaceted organic compound characterized by the presence of a cyano group, an ethyl ester, and a 1,3-dioxolane ring. This unique combination of functional groups imparts a range of chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the cyano and ester groups activates the double bond for various nucleophilic addition reactions, while the dioxolane ring can serve as a protecting group for a carbonyl functionality or participate in ring-opening reactions. Although this compound is commercially available for research purposes, its full potential in medicinal chemistry and materials science remains an area of active exploration.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 121020-70-0 | |
| IUPAC Name | ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | Alfa Chemistry |
| Molecular Formula | C₈H₉NO₄ | |
| Molecular Weight | 183.16 g/mol | |
| Melting Point | 139-140 °C | ChemicalBook |
| Boiling Point (Predicted) | 256.3 ± 40.0 °C | ChemicalBook |
| Density (Predicted) | 1.284 ± 0.06 g/cm³ | ChemicalBook |
| Canonical SMILES | CCOC(=O)C(=C1OCCO1)C#N | Alfa Chemistry |
Synthesis and Mechanism
A plausible synthetic pathway would involve the reaction of a suitable 1,3-dioxolane precursor with ethyl cyanoacetate in the presence of a base. A closely related synthesis of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate provides a strong precedent for this approach.[2] In this reported synthesis, the active methylene compound, ethyl 2-cyanoacetate, is reacted with carbon disulfide and 1,3-dibromopropane in the presence of potassium carbonate in DMF to form the dithiane analogue.[2]
Adapting this for the dioxolane derivative, a potential synthetic workflow is proposed below:
Caption: Proposed Knoevenagel condensation for the synthesis of the target compound.
Causality behind Experimental Choices:
-
Choice of Reactants: Ethyl cyanoacetate provides the activated methylene group necessary for the condensation. A suitable 2-substituted-1,3-dioxolane (e.g., 2,2-diethoxy-1,3-dioxolane or 2-ethoxy-1,3-dioxolane) would serve as the electrophilic partner.
-
Base Catalysis: A weak base like piperidine or triethylamine is typically employed to deprotonate the ethyl cyanoacetate, forming the nucleophilic enolate intermediate without causing hydrolysis of the ester.
-
Solvent: The choice of solvent (e.g., toluene or ethanol) often depends on the specific reactants and the need for azeotropic removal of water to drive the reaction to completion.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the public domain detailing the biological activity or therapeutic applications of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. However, the constituent functional groups are found in various biologically active molecules. For instance, compounds containing the cyano-acrylamide moiety have been investigated for their potential in chemotherapy.[3] Furthermore, other complex molecules incorporating cyano groups have shown a wide range of pharmacological activities, including potent differentiating, antiproliferative, and anti-inflammatory effects.[4]
The presence of the 1,3-dioxolane ring, a common protecting group for aldehydes and ketones, also suggests its utility in multi-step syntheses of complex drug candidates. The overall structure can be considered a Michael acceptor, making it susceptible to attack by biological nucleophiles, a mechanism that is often exploited in the design of enzyme inhibitors.
Given the absence of direct biological data, this compound represents an intriguing starting point for screening campaigns and lead optimization studies in various therapeutic areas.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on the characterization of analogous structures, the following analytical techniques are recommended.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and signals for the methylene protons of the dioxolane ring. The exact chemical shifts would need to be determined experimentally.
-
¹³C NMR: The carbon NMR spectrum will provide key information, including signals for the nitrile carbon, the ester carbonyl carbon, the carbons of the double bond, and the carbons of the dioxolane and ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the key functional groups:
-
A strong absorption band around 2220 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
A strong absorption band around 1700-1730 cm⁻¹ for the C=O stretch of the ester.
-
Bands in the region of 1600-1650 cm⁻¹ for the C=C double bond.
-
C-O stretching bands for the ester and dioxolane moieties.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 183.16. Fragmentation patterns can provide further structural information.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product with high accuracy. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would likely provide good separation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in the characterization of analogous compounds, adapted for the analysis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Integrate the proton signals and assign the chemical shifts for all unique protons and carbons.
Protocol for FT-IR Spectroscopic Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of approximately 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.
Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of water (A) and acetonitrile (B), both with 0.1% formic acid, may be effective. For example, start with 95% A and ramp to 5% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.
Caption: A typical analytical workflow for the characterization of the title compound.
Conclusion
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a valuable chemical entity with significant potential as a building block in organic synthesis. While its direct biological activities are yet to be fully elucidated, its structural features are pertinent to the design of novel therapeutic agents. This technical guide has provided a detailed overview of its known physicochemical properties, a plausible synthetic strategy, and comprehensive analytical protocols for its characterization. It is hoped that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, stimulating further investigation into the applications of this promising compound.
References
-
Hamdouni, N., Bouraoui, H., Chetioui, S., Benmilat, A., & Boudjada, A. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. Acta Crystallographica Section E: Crystallographic Communications, 74(1), 65-68. [Link]
-
Benmilat, A., Bouraoui, H., Chetioui, S., Hamdouni, N., & Boudjada, A. (2025). Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate. IUCrData, 10(1), x251142. [Link]
-
Sivapriya, S., Priyanka, S., Gopalakrishnan, M., Manikandan, H., & Selvanayagam, S. (2021). Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 634–637. [Link]
-
Honda, T., Konno, F., & Shishido, K. (1999). A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 9(24), 3429-3434. [Link]
-
Al-Azemi, T. F., & El-Faham, A. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(2), M981. [Link]
-
PubChem. (n.d.). Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. [Link]
-
ATB. (n.d.). Ethyl2-methyl-1,3-dioxolane-2-acetate. [Link]
- Google Patents. (n.d.).
-
CORE. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. [Link]
-
MDPI. (2018). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
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- 2. Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]
- 4. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate: Synthesis, Mechanism, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, a versatile building block in organic synthesis. While a definitive seminal publication detailing its initial discovery and synthesis remains elusive in readily available literature, this document delineates the most probable and widely accepted synthetic methodology—the Knoevenagel condensation. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the characterization of the title compound. This guide is intended to serve as a valuable resource for researchers leveraging this compound in the development of novel chemical entities.
Introduction and Significance
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, bearing the CAS number 121020-70-0, is a functionalized ketene acetal. Its structure, featuring a dioxolane ring, a cyano group, and an ethyl ester moiety, makes it a highly reactive and versatile intermediate in organic synthesis. The electron-withdrawing nature of the cyano and ester groups renders the alpha-carbon susceptible to nucleophilic attack, while the double bond can participate in various cycloaddition and addition reactions. These characteristics make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules, which are of significant interest in medicinal chemistry and materials science.
The Genesis of Synthesis: An Adaptation of a Classic Reaction
While the specific first synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is not prominently documented, its structural motif strongly points to a synthesis route based on the well-established Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with a carbonyl group or its equivalent, catalyzed by a base.
A foundational method for a closely related sulfur analogue, Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, was reported by Thuillier and Vialle in 1962. It is highly probable that the synthesis of the dioxolane-containing title compound is an adaptation of this methodology, substituting the dithiane precursor with a dioxolane equivalent. The Knoevenagel condensation is a robust and high-yielding reaction, making it the logical and most efficient pathway to this class of compounds.[1]
The Synthetic Pathway: A Knoevenagel Condensation Approach
The synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is achieved through the base-catalyzed Knoevenagel condensation of an appropriate orthoester, such as 2,2-diethoxy-1,3-dioxolane, with ethyl cyanoacetate. The orthoester serves as a protected form of a carbonyl group, which becomes reactive under the basic conditions of the reaction.
Reaction Mechanism
The reaction proceeds through a series of well-understood steps:
-
Deprotonation: A base, typically a mild one like piperidine or an alkoxide, deprotonates the active methylene group of ethyl cyanoacetate, forming a resonance-stabilized carbanion.[1]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbon of the orthoester.
-
Elimination: A molecule of ethanol is eliminated, leading to the formation of an intermediate.
-
Second Elimination: A second molecule of ethanol is eliminated to yield the final, stable α,β-unsaturated product, Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
The following diagram illustrates the proposed reaction mechanism:
Caption: Proposed mechanism for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Knoevenagel condensations of similar substrates.
Materials:
-
2,2-Diethoxy-1,3-dioxolane
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Toluene (for azeotropic removal of ethanol, optional)
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add 2,2-diethoxy-1,3-dioxolane (1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Add ethanol as a solvent.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of the title compound.
Characterization Data
The structural confirmation of the synthesized Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is achieved through a combination of spectroscopic methods and physical property measurements.
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Melting Point | 139-140 °C[2] |
| Boiling Point | 256.3±40.0 °C (Predicted)[2] |
| Density | 1.284±0.06 g/cm³ (Predicted)[2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and the protons of the dioxolane ring (a multiplet).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the double bond, the ethyl group, and the dioxolane ring.
-
IR Spectroscopy: Key infrared absorption bands are expected for the nitrile group (C≡N stretch), the carbonyl group of the ester (C=O stretch), and the carbon-carbon double bond (C=C stretch).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Applications and Future Directions
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a valuable intermediate for the synthesis of various organic compounds. Its utility has been demonstrated in the preparation of:
-
Heterocyclic compounds: The reactive nature of the molecule allows for its use in the construction of various ring systems of pharmaceutical interest.
-
Cyanoacrylate derivatives: The core structure can be modified to produce a range of cyanoacrylates with diverse properties and applications.[3]
-
Polymers: The double bond can potentially be used in polymerization reactions to create novel materials.
The continued exploration of the reactivity of this compound is expected to open up new avenues for the synthesis of complex molecules with potential applications in drug discovery, agrochemicals, and materials science.
Conclusion
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, while not having a widely cited discovery paper, is a readily accessible and highly useful synthetic building block. Its preparation via the Knoevenagel condensation is a robust and efficient method. This guide provides the essential technical details for its synthesis, mechanism, and characterization, aiming to empower researchers in their scientific endeavors with this versatile compound.
References
-
Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC - NIH. (n.d.). Retrieved January 23, 2024, from [Link]
-
Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate - ResearchGate. (n.d.). Retrieved January 23, 2024, from [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. (2022). Retrieved January 23, 2024, from [Link]
-
Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives - ResearchGate. (2021). Retrieved January 23, 2024, from [Link]
-
Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA - OICC Press. (2025). Retrieved January 23, 2024, from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 23, 2024, from [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.). Retrieved January 23, 2024, from [Link]
-
Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved January 23, 2024, from [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (2022). Retrieved January 23, 2024, from [Link]
Sources
Nomenclature and IUPAC name for C8H9NO4 dioxolane derivative
An In-depth Technical Guide to the Nomenclature and Properties of the C9H9NO4 Dioxolane Derivative: 2-(4-nitrophenyl)-1,3-dioxolane
For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This guide provides a detailed examination of the dioxolane derivative with the molecular formula C9H9NO4, focusing on its most prominent isomer, 2-(4-nitrophenyl)-1,3-dioxolane. We will dissect its International Union of Pure and Applied Chemistry (IUPAC) name, explore its physicochemical properties, and outline a standard synthesis protocol.
The molecular formula C9H9NO4 suggests a benzene ring substituted with a nitro group and a dioxolane moiety. While several positional isomers are possible, the most commonly referenced in chemical literature and databases is 2-(4-nitrophenyl)-1,3-dioxolane. This guide will focus on this specific isomer, while acknowledging the existence of others such as 2-(3-nitrophenyl)-1,3-dioxolane[1].
The core structure consists of two key components: a 1,3-dioxolane ring and a 4-nitrophenyl group .[2] The 1,3-dioxolane is a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3.[2][3] This structure is typically formed from the reaction of an aldehyde or ketone with ethylene glycol.[3]
Systematic IUPAC Nomenclature: A Step-by-Step Breakdown
The IUPAC naming system provides an unambiguous method for identifying chemical structures. The name "2-(4-nitrophenyl)-1,3-dioxolane" is derived as follows:
-
Identify the Parent Heterocycle : The five-membered ring with two oxygen atoms at positions 1 and 3 is the principal functional group and is named "1,3-dioxolane".[3] The numbering starts from one of the oxygen atoms and proceeds around the ring to give the other oxygen atom the lowest possible number (position 3).
-
Identify the Substituent : A substituent is attached to the carbon at position 2 of the dioxolane ring. This substituent is a phenyl group (a benzene ring) with a nitro group (NO2) attached to its fourth carbon. This makes it a "4-nitrophenyl" group.
-
Assemble the Name : The substituent name is placed as a prefix to the parent heterocycle's name. The position of attachment on the parent ring is indicated by the locant "2-". The substituent itself is enclosed in parentheses because it is a complex substituent with its own numbering. This results in the final IUPAC name: 2-(4-nitrophenyl)-1,3-dioxolane .[4]
Caption: IUPAC nomenclature breakdown for 2-(4-nitrophenyl)-1,3-dioxolane.
Physicochemical and Safety Data
Understanding the physical and chemical properties of a compound is crucial for its application in research and development. The properties of 2-(4-nitrophenyl)-1,3-dioxolane are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H9NO4 | [4] |
| Molecular Weight | 195.17 g/mol | [4] |
| CAS Number | 2403-53-4 | [4][5] |
| Appearance | White to yellow powder/crystal | [6] |
| Melting Point | 90.0 to 94.0 °C | [6] |
| Boiling Point (Predicted) | 332.9 ± 37.0 °C | [7] |
| Density (Predicted) | 1.329 ± 0.06 g/cm³ | [7] |
| Purity (Typical) | >98.0% (GC) | [6][8] |
Safety Information: This compound is associated with certain hazards. It is known to cause skin and serious eye irritation.[6] Appropriate personal protective equipment should be used when handling this chemical. Safety precautions include avoiding inhalation of dust and washing skin thoroughly after handling.[7]
Synthesis Protocol: Acetalization of 4-Nitrobenzaldehyde
Dioxolanes are commonly synthesized through the acetalization of aldehydes or ketones with ethylene glycol.[3] 2-(4-nitrophenyl)-1,3-dioxolane is prepared by the reaction of 4-nitrobenzaldehyde with ethylene glycol, typically in the presence of an acid catalyst. This reaction serves as a method for protecting the aldehyde functional group.
Objective: To synthesize 2-(4-nitrophenyl)-1,3-dioxolane via acid-catalyzed acetalization.
Materials:
-
4-Nitrobenzaldehyde
-
Ethylene glycol
-
Anhydrous toluene (or other suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (or another suitable acid catalyst)[9]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add 4-nitrobenzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid. Add sufficient toluene to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final white to yellow crystalline solid.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.[6]
Caption: General workflow for the synthesis of 2-(4-nitrophenyl)-1,3-dioxolane.
Conclusion
The systematic IUPAC name for the C9H9NO4 dioxolane derivative, 2-(4-nitrophenyl)-1,3-dioxolane, is derived from its constituent parts: a 1,3-dioxolane heterocyclic ring and a 4-nitrophenyl substituent. Its synthesis is a standard acid-catalyzed acetalization, a fundamental reaction in organic chemistry. This compound serves as a valuable intermediate in organic synthesis, with its reactivity influenced by the electron-withdrawing nitro group.[2] A thorough understanding of its nomenclature, properties, and synthesis is essential for its effective use in research and development.
References
-
Wikipedia. Dioxolane . [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 266796, 2-(4-Nitrophenyl)-1,3-dioxolane . [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 240610, 2-(3-Nitrophenyl)-1,3-dioxolane . [Link]
-
Archemco. Dioxolane - Raw chemical materials supplier and manufacturer . [Link]
- Google Patents.
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- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. 2-(4-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 266796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-nitrophenyl)-1,3-dioxolane | 2403-53-4 [chemicalbook.com]
- 6. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 9. US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents [patents.google.com]
Methodological & Application
The Versatile Ketene Acetal: Application Notes on the Use of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in Heterocyclic Synthesis
Introduction: Unveiling a Powerful Synthetic Building Block
In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks for the construction of complex molecular architectures is ever-present. Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, a multifunctional ketene O,O-acetal, has emerged as a reagent of significant interest for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural features, combining an electrophilic alkene with masked carbonyl functionality, provide a powerful platform for designing novel synthetic strategies.
This comprehensive guide provides an in-depth exploration of the reactivity and synthetic applications of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, offering detailed mechanistic insights and practical, field-proven protocols for researchers in synthetic chemistry and drug development.
Compound Profile:
| Property | Value |
| IUPAC Name | Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate |
| CAS Number | 121020-70-0[1][2][3] |
| Molecular Formula | C₈H₉NO₄[1][3] |
| Molecular Weight | 183.16 g/mol [1][3] |
| Structure | ![]() |
The reactivity of this molecule is governed by the synergistic interplay of its functional groups. The cyano and ester moieties act as powerful electron-withdrawing groups, rendering the exocyclic double bond highly electrophilic and susceptible to nucleophilic attack. The 1,3-dioxolane ring serves as a protected form of a ketone, which can be unmasked under specific conditions or participate directly in cyclization reactions. This inherent duality is the cornerstone of its synthetic utility.
Core Reactivity and Mechanistic Principles
The primary mode of reactivity for Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in heterocyclic synthesis is its function as a superior Michael acceptor. Its polarized alkene system readily reacts with a wide range of nucleophiles. When binucleophiles are employed, a subsequent intramolecular cyclization event leads to the formation of various heterocyclic rings.
The general mechanism involves two key steps:
-
Michael Addition: A nucleophile attacks the electron-deficient β-carbon of the double bond.
-
Cyclization/Condensation: A second nucleophilic center on the attacking species undergoes an intramolecular reaction, typically with the ester or cyano group, or by involving the dioxolane ring, followed by elimination to form the stable heterocyclic system.
Caption: General reaction pathway for heterocyclic synthesis.
Application in the Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of many pharmaceutical agents. The synthesis of highly functionalized 3-cyano-2-pyridones can be achieved through a multicomponent reaction involving an active methylene compound, an aldehyde, a ketone, and an ammonia source. While direct protocols with Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate are not widely reported, its structural similarity to other activated ethyl cyanoacetate derivatives allows for its proposed use in analogous transformations, such as a modified Hantzsch-type synthesis.
Mechanistic Rationale: A Pathway to Pyridones
The synthesis of pyridines from 1,5-dicarbonyl compounds and ammonia is a classical method.[4][5] The ketene acetal can be envisioned as a precursor to a 1,5-dicarbonyl equivalent after initial reaction with another carbonyl compound. A plausible multicomponent approach involves the reaction between a ketone (e.g., acetone), an aldehyde, and Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in the presence of an ammonia source like ammonium acetate.
The proposed mechanism proceeds as follows:
-
Knoevenagel Condensation: The ketone and aldehyde react to form an α,β-unsaturated ketone.
-
Michael Addition: The active methylene carbon of a second ketone molecule attacks the α,β-unsaturated ketone.
-
Cyclization: The resulting 1,5-dicarbonyl intermediate condenses with ammonia, followed by oxidation or elimination to yield the pyridine ring.
Alternatively, a more direct route involves the reaction of a β-keto ester (or its equivalent) with an enamine, followed by cyclization.
Caption: Proposed workflow for 3-cyano-2-pyridone synthesis.
Protocol 1: Synthesis of 4,6-Disubstituted-3-cyano-2-pyridones
This protocol is adapted from established four-component syntheses of 2-pyridones.[4] The use of polyethylene glycol (PEG) as a solvent offers a greener alternative to traditional organic solvents.
Materials:
-
Aryl or alkyl ketone (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Polyethylene glycol-600 (PEG-600) (3 mL)
Procedure:
-
Combine the ketone, aldehyde, Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, and ammonium acetate in a round-bottom flask containing PEG-600 (3 mL).
-
Heat the mixture at 80-100 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add cold water (10 mL) to the flask. The product will precipitate out of the aqueous PEG solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 4,6-disubstituted-3-cyano-2-pyridone.
Causality and Insights:
-
Ammonium Acetate: Serves as both the nitrogen source for the pyridine ring and a mild acidic catalyst to promote condensation steps.
-
PEG-600: Acts as a recyclable, non-toxic solvent that can facilitate the reaction and simplify workup, as the product is typically insoluble in the aqueous PEG mixture upon dilution.
-
Temperature: Elevated temperatures are necessary to drive the multiple condensation and dehydration steps to completion.
Application in the Synthesis of Functionalized Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, agrochemicals, and materials science. The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine, is a classic and reliable method for their preparation.[6][7] Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate can serve as a synthetic equivalent of a β-keto ester, making it an excellent substrate for this transformation.
Mechanistic Rationale: The Path to Pyrazoles
The reaction with hydrazine derivatives proceeds via a condensation-cyclization sequence.
-
Initial Attack: One nitrogen atom of the hydrazine attacks the electrophilic β-carbon of the ketene acetal (Michael Addition).
-
Tautomerization & Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl group.
-
Elimination: Elimination of ethanol and subsequent aromatization (if a substituted hydrazine is used) or tautomerization yields the stable pyrazole or pyrazolone ring.
Caption: Mechanistic pathway for pyrazole synthesis.
Protocol 2: Synthesis of 5-Amino-3-hydroxy-1H-pyrazole-4-carbonitrile
This protocol describes a typical reaction between a ketene acetal equivalent and hydrazine hydrate.
Materials:
-
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (1.0 mmol, 183 mg)
-
Hydrazine hydrate (1.2 mmol, ~60 µL)
-
Ethanol (5 mL)
-
Acetic acid (catalytic, 1-2 drops)
Procedure:
-
Dissolve Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in ethanol (5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C).
-
Maintain reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 5-amino-3-hydroxy-1H-pyrazole-4-carbonitrile.
Causality and Insights:
-
Hydrazine Hydrate: As a potent binucleophile, it readily participates in the initial Michael addition and subsequent cyclization.
-
Acetic Acid: The mild acid catalyst facilitates the initial condensation and the subsequent dehydration/elimination steps.
-
Solvent: Ethanol is an excellent choice as it dissolves the reactants and allows for heating to reflux, ensuring sufficient energy for the cyclization and elimination steps.
Summary of Applications
The unique reactivity of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate makes it a valuable precursor for a range of heterocyclic systems. The following table summarizes its potential applications based on the chosen binucleophile.
| Binucleophile | Target Heterocycle Class | General Reaction Type |
| Ammonia + Ketone | Pyridines / Pyridones | Multicomponent Condensation |
| Hydrazine (H₂N-NHR) | Pyrazoles / Pyrazolones | Condensation-Cyclization |
| Hydroxylamine (H₂N-OH) | Isoxazoles / Isoxazolones | Condensation-Cyclization[8][9] |
| Urea / Thiourea + Aldehyde | Dihydropyrimidines | Biginelli-type Reaction[10][11] |
| Guanidine | Aminopyrimidines | Multicomponent Condensation |
Conclusion
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate stands out as a highly adaptable and reactive intermediate for modern heterocyclic synthesis. Its electron-deficient alkene character, coupled with the latent functionality of the dioxolane ring, provides chemists with a strategic tool for constructing complex and medicinally relevant scaffolds. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers looking to harness the synthetic potential of this powerful building block, encouraging further exploration into its utility in multicomponent reactions and diversity-oriented synthesis.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 27, 2026, from [Link]
-
Tu, S., et al. (2007). One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Jadhav, C. K., et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega. Retrieved January 27, 2026, from [Link]
-
McConnell, D. L., et al. (2021). Synthesis of Bench-Stable N-Quaternized Ketene N,O-Acetals and Preliminary Evaluation as Reagents in Organic Synthesis. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved January 27, 2026, from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved January 27, 2026, from [Link]
-
Kasar, R. A., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 27, 2026, from [Link]
-
Dr. Banasri Das. (2020, January 22). Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 2). Biginelli reaction. Retrieved January 27, 2026, from [Link]
-
Konno, H., et al. (2019). The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
SM M. (2014). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. Retrieved January 27, 2026, from [Link]
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Application Notes & Protocols: Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate as a Versatile C3 Synthon in Multicomponent Reactions
Introduction: Unveiling a Unique Ketene Acetal for Complex Synthesis
In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to construct complex molecular architectures in a single step. These reactions are cornerstones of medicinal and materials chemistry, where rapid library synthesis and scaffold diversification are paramount.[1] At the heart of many powerful MCRs lies the "active methylene" compound, a class of reagents capable of acting as versatile nucleophiles.
This guide focuses on a particularly intriguing yet under-explored active methylene compound: Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (CAS 121020-70-0). Structurally, this molecule is a cyclic ketene O,O-acetal, bearing both a nitrile and an ester group. This unique combination of functionalities imparts a dual reactivity profile: it functions as a potent Michael donor and a reactive partner in Knoevenagel-type condensations. The 1,3-dioxolane ring serves as a masked carbonyl group, offering a latent site for post-reaction transformations.
While direct literature on the MCR applications of this specific reagent is emerging, its structural analogs, such as ethyl cyanoacetate and various ketene dithioacetals, are extensively used in the synthesis of diverse heterocyclic systems.[2][3] This application note will therefore leverage well-established MCRs of these analogs to provide robust, field-tested protocols and insights into the expected reactivity and synthetic potential of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. We will focus on its application in the synthesis of substituted 4H-pyran scaffolds, a privileged core structure in many biologically active compounds.[4][5]
Reagent Profile and Synthesis
Structural Features and Reactivity
The reactivity of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is governed by the electronic push-pull system across its core double bond.
Caption: Structure and key reactivity modes of the title compound.
-
Nucleophilic Character: The exocyclic double bond is highly polarized. The lone pairs on the dioxolane oxygens push electron density into the double bond, making the α-carbon (bearing the cyano and ester groups) nucleophilic. This allows it to act as a powerful Michael donor in conjugate addition reactions.
-
Electrophilic Character: The central carbon of the ylidene group (C2 of the dioxolane ring) is electrophilic and susceptible to attack, analogous to the carbonyl carbon in a standard active methylene compound.
-
Advantages of the Dioxolane Moiety: Compared to a standard acyclic α,β-unsaturated system, the dioxolane ring offers potential advantages. It can enhance thermal stability and modify solubility profiles. Furthermore, it serves as a protected carbonyl group that can be hydrolyzed under acidic conditions post-MCR to reveal a ketone or ester functionality, adding another layer of synthetic versatility.
Synthesis of the Reagent
While the title compound is commercially available, related ketene acetals can be synthesized in the lab.[6][7] A common and robust method for preparing analogous ketene dithioacetals involves the reaction of an active methylene compound (ethyl 2-cyanoacetate) with carbon disulfide in the presence of a base, followed by alkylation with a dihaloalkane.[2]
Protocol 1: Synthesis of Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate (Analog) This protocol is for a sulfur analog but illustrates the general synthetic strategy.[2]
-
To a stirred solution of ethyl 2-cyanoacetate (0.1 mol) in 50 mL of DMF, add potassium carbonate (0.3 mol).
-
Causality: Potassium carbonate is a strong enough base to deprotonate the active methylene group of ethyl 2-cyanoacetate, forming the reactive carbanion. DMF is an excellent polar aprotic solvent for this type of reaction.
-
-
Add carbon disulfide (0.15 mol) dropwise at room temperature. Stir for 10 minutes.
-
Causality: The carbanion attacks the electrophilic carbon of CS₂, forming a dithiocarboxylate intermediate.
-
-
Add 1,3-dibromopropane (0.12 mol) dropwise over 20 minutes.
-
Causality: The dithiocarboxylate undergoes a double alkylation with the dibromoalkane, first forming a thioester and then cyclizing to form the 1,3-dithiane ring.
-
-
Continue stirring at room temperature for 7 hours.
-
Causality: This allows the cyclization reaction to proceed to completion.
-
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Causality: This quenches the reaction and precipitates the organic product, which is typically a solid.
-
-
Filter the yellow precipitate, dry it, and recrystallize from ethanol.
-
Expected Yield: ~93%.[2]
-
Application in Multicomponent Synthesis of 4H-Pyrans
A prominent application for reagents of this class is the three-component synthesis of highly substituted 2-amino-4H-pyrans. This reaction typically involves an aromatic aldehyde, an active methylene nitrile (like malononitrile), and a 1,3-dicarbonyl compound or its equivalent.[5] Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is expected to function as the 1,3-dicarbonyl equivalent, acting as the C3 component of the pyran ring.
General Reaction Mechanism
The reaction proceeds through a tandem Knoevenagel-Michael-cyclization sequence. This efficient cascade minimizes waste by avoiding the isolation of intermediates.
Caption: General mechanistic pathway for the three-component synthesis of 4H-pyrans.
-
Knoevenagel Condensation: A basic catalyst (e.g., piperidine, triethylamine) facilitates the condensation between the aromatic aldehyde and malononitrile to form an electron-deficient arylidenemalononitrile intermediate. This intermediate is a potent Michael acceptor.[4]
-
Michael Addition: The base then deprotonates the active methylene group of the dioxolane reagent (or a related C-H acid), which subsequently attacks the arylidenemalononitrile in a conjugate fashion.
-
Cyclization and Tautomerization: The resulting Michael adduct undergoes a rapid intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran heterocyclic system.
Experimental Protocol: Synthesis of Substituted 2-Amino-4H-Pyrans
This protocol is adapted from well-established procedures for the synthesis of 4H-pyrans using analogous C-H acids.[5][8]
Caption: Step-by-step experimental workflow for 4H-pyran synthesis.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (1.0 mmol) in ethanol (10 mL).
-
Stir the mixture at room temperature to ensure dissolution or a fine suspension.
-
Add a catalytic amount of piperidine (approx. 10 µL, 0.1 mmol) to the mixture.
-
Trustworthiness: The use of a catalytic amount of a mild base is crucial. Stoichiometric amounts can lead to side reactions and polymerization of the cyanoacrylates.
-
-
Continue stirring at room temperature. The reaction is often accompanied by the formation of a precipitate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 30-60 minutes).
-
Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold ethanol to remove any unreacted starting materials and the catalyst.
-
Dry the product under vacuum to obtain the pure 4H-pyran derivative. The product is often pure enough for characterization without further purification.
Scope and Data
The true power of MCRs lies in their broad substrate scope. This reaction is tolerant of a wide variety of aromatic aldehydes, allowing for the rapid generation of a library of pyran derivatives. The table below summarizes representative results from analogous reactions, which are predictive for the title reagent.
| Entry | Aldehyde (Ar-CHO) | Catalyst | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | 30 | >90 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | 25 | >95 |
| 3 | 4-Nitrobenzaldehyde | Piperidine | 20 | >95 |
| 4 | 4-Methoxybenzaldehyde | Piperidine | 45 | >90 |
| 5 | 2-Naphthaldehyde | Piperidine | 40 | >85 |
| Data is representative of typical three-component pyran syntheses and serves as an expected baseline. |
Conclusion and Future Outlook
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate represents a promising and highly functionalized building block for multicomponent chemistry. Its inherent reactivity as both a Michael donor and a Knoevenagel partner makes it an ideal candidate for the rapid assembly of complex heterocyclic scaffolds. The protocols and mechanistic insights provided, based on robust and well-documented analogous systems, serve as a validated starting point for researchers exploring its synthetic utility.
Future work should focus on expanding the scope of MCRs involving this reagent, including its use in the synthesis of pyridines, dihydropyrimidinones, and spirocyclic systems. Furthermore, exploring the deprotection of the dioxolane moiety post-MCR will unlock a new dimension of chemical space, providing access to novel derivatives for applications in drug discovery and materials science.
References
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(No author provided). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. Available at: [Link]
-
Fiala, T., et al. (No date available). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. National Institutes of Health. Available at: [Link]
-
Dyachenko, V. D., et al. (No date available). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. ResearchGate. Available at: [Link]
-
(No author provided). (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. Available at: [Link]
-
Benmilat, A., et al. (No date available). Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate. ResearchGate. Available at: [Link]
-
Hu, W., et al. (No date available). Recent Developments on Five-Component Reactions. National Institutes of Health. Available at: [Link]
-
Zhang, J., et al. (No date available). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kadhim, W. R., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link]
-
Sivasakthikumaran, P., et al. (No date available). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. National Institutes of Health. Available at: [Link]
-
Al-Amiery, A. A. (No date available). Ethyl Cyanoacetate Reactions. ResearchGate. Available at: [Link]
-
(No author provided). (No date available). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. National Institutes of Health. Available at: [Link]
-
Wang, J.-G., & Jian, F.-F. (No date available). (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate. ScienceOpen. Available at: [Link]
-
(No author provided). (No date available). Multicomponent Reactions in Total Synthesis. stoltz2.caltech.edu. Available at: [Link]
-
Al-Adiwish, W. M., et al. (No date available). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. MDPI. Available at: [Link]
-
Shaikh, R. U., et al. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]
-
Fadda, A. A., et al. (No date available). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Wang, J.-G., & Jian, F.-F. (No date available). (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate. National Institutes of Health. Available at: [Link]
-
Hussein, A. H. M. (2023). Preparation and Identification of some heterocyclic compounds from cyano compounds. Journal of Education and science. Available at: [Link]
-
Xi, W., et al. (No date available). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. National Institutes of Health. Available at: [Link]
-
Thirupathi, P., et al. (No date available). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]
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- 8. sciencescholar.us [sciencescholar.us]
Application Notes and Protocols for the Polymer Synthesis Incorporating Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
Introduction: A Monomer Poised for Advanced Polymer Architectures
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a versatile monomer that holds significant promise for the synthesis of functional and degradable polymers.[1] Its unique structure, combining a cyclic ketene acetal (CKA) moiety with electron-withdrawing cyano and ester groups, opens avenues for various polymerization techniques, including radical ring-opening polymerization (rROP) and anionic polymerization. This guide provides an in-depth exploration of the synthesis and polymerization of this monomer, offering detailed protocols and mechanistic insights for researchers in polymer chemistry, materials science, and drug development. The resulting polyesters possess ester linkages in their backbone, rendering them potentially biodegradable and suitable for a range of biomedical and environmentally conscious applications.[2][3][4]
Monomer Synthesis: A Guided Protocol
The synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate can be achieved through a two-step process adapted from the synthesis of analogous sulfur-containing compounds.[5] The procedure involves the formation of a ketene acetal from ethyl cyanoacetate.
Protocol: Synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
Materials:
-
Ethyl cyanoacetate
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dibromoethane
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend potassium carbonate (0.3 mol) in DMF (50 mL).
-
To this suspension, add ethyl cyanoacetate (0.1 mol) and stir the mixture magnetically at room temperature.
-
Add carbon disulfide (0.15 mol) to the mixture all at once.
-
After stirring for 10 minutes, add 1,2-dibromoethane (0.12 mol) dropwise over a period of 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 7 hours.
-
Pour the reaction mixture into ice-cold water (500 mL) to precipitate the product.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol to yield Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
Polymerization Methodologies: Crafting Novel Polyesters
The dual functionality of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate allows for its polymerization through distinct mechanisms, each offering unique control over the final polymer architecture.
Radical Ring-Opening Polymerization (rROP): Engineering Degradable Polyesters
Radical ring-opening polymerization (rROP) of cyclic ketene acetals is a powerful technique for introducing ester functionalities into the backbone of polymers, thereby imparting biodegradability.[2][6][7][8][9][10][11][12] The polymerization of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate via rROP is anticipated to yield polyesters with pendant cyano and ester groups.
Mechanism: The generally accepted mechanism for the rROP of a cyclic ketene acetal involves the addition of a radical initiator to the exocyclic double bond, generating a radical intermediate. This intermediate can then undergo either ring-opening to form a more stable ester-containing radical or direct vinyl propagation. The five-membered dioxolane ring in the title monomer suggests that a significant degree of ring-opening will occur.[8]
Experimental Protocol: Radical Ring-Opening Homopolymerization
Materials:
-
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (freshly purified)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol or hexane (for precipitation)
Procedure:
-
Dissolve the monomer in anhydrous toluene in a Schlenk flask.
-
Add the radical initiator (e.g., AIBN, 1 mol% relative to the monomer).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 60-80 °C and stir for the desired reaction time (e.g., 24 hours).
-
After cooling to room temperature, precipitate the polymer by pouring the solution into a large excess of cold methanol or hexane.
-
Filter and dry the polymer under vacuum to a constant weight.
Characterization Data for a Representative Polyester from rROP:
| Parameter | Typical Value/Observation |
| Appearance | White to off-white powder |
| Solubility | Soluble in THF, CHCl₃, DMF |
| ¹H NMR | Broad peaks corresponding to the polyester backbone and pendant groups |
| FT-IR (cm⁻¹) | ~1750 (ester C=O stretch), ~2220 (nitrile C≡N stretch) |
| GPC | Provides molecular weight and polydispersity index (PDI) |
| DSC | Determines glass transition temperature (Tg) and melting point (Tm) |
Visualization of the rROP Process:
Caption: Experimental workflow for the radical ring-opening polymerization.
Anionic Polymerization: A Pathway to Controlled Architectures
The electron-withdrawing cyano and ester groups on the exocyclic double bond make Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate an excellent candidate for anionic polymerization.[13] This method offers the potential for living polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow distributions.[14][15]
Mechanism: Anionic polymerization is initiated by a nucleophilic attack on the electron-deficient double bond of the monomer. The presence of the cyano and ester groups stabilizes the resulting carbanion, facilitating propagation. It is important to note that the ester group can potentially undergo side reactions with the anionic initiator or propagating chain end.[14]
Experimental Protocol: Anionic Polymerization
Materials:
-
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (rigorously purified and dried)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or other suitable anionic initiator
-
Methanol (for termination)
Procedure:
-
In a glovebox or under a high-vacuum line, dissolve the monomer in anhydrous THF in a flame-dried Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the anionic initiator (e.g., n-BuLi in hexanes) dropwise until a faint persistent color is observed, then add the calculated amount for initiation.
-
Allow the polymerization to proceed at -78 °C for the desired time.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer in a large excess of a non-solvent like hexane.
-
Filter and dry the polymer under vacuum.
Visualization of the Anionic Polymerization Mechanism:
Caption: Key steps in the anionic polymerization process.
Potential Applications in Drug Development and Beyond
The polyesters synthesized from Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, with their degradable backbone and functional pendant groups, are attractive candidates for a variety of applications:
-
Drug Delivery: The biodegradable nature of the polyester backbone makes these materials suitable for creating nanoparticles, micelles, or hydrogels for controlled drug release.
-
Tissue Engineering: The polymers can be fabricated into scaffolds that support cell growth and degrade over time as new tissue is formed.
-
Smart Materials: The cyano and ester groups offer sites for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.
Conclusion
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a monomer with significant potential for the creation of advanced polymeric materials. The protocols outlined in this guide provide a starting point for researchers to explore its polymerization through both radical and anionic pathways. The resulting functional and degradable polyesters are expected to find applications in diverse fields, particularly in the biomedical arena. Further investigation into the copolymerization of this monomer with other vinyl or ring-opening monomers will undoubtedly lead to an even broader range of materials with tailored properties.
References
-
Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters.
-
Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation. Polymer Chemistry.
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Radical ring-opening polymerization of five-membered cyclic ketene acetals with the tetraleucine macromonomer toward preparation of self-assembling peptide-grafted polyesters. New Journal of Chemistry.
-
Mechanistic investigation of cyclic ketene acetal radical ring-opening homo- and co-polymerization and preparation of PEO graft copolymers with tunable composition. Polymer Chemistry.
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Anionic polymerization of monomers containing functional groups. 5. Anionic polymerizations of 2-, 3-, and 4-cyanostyrene. Macromolecules.
-
Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. PMC.
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The Radical Ring-Opening Polymerization of Cyclic Ketene Acetals Revisited: An Experimental and Theoretical Study. ChemRxiv.
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Polyester Networks from Radical Ring-Opening Polymerization. ACS Publications.
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Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. BLDpharm.
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The Radical Ring-Opening Polymerization of Cyclic Ketene Acetals Revisited: An Experimental and Theoretical Study. ResearchGate.
-
(a) Cyclic ketene acetal radical ring-opening polymerization (rROP)... ResearchGate.
-
Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation. Polymer Chemistry.
-
Anionic Vinyl Polymerization. SpringerLink.
-
Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. ORBi.
-
Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate. ResearchGate.
-
Anionic vinyl polymerization. Polymer Science Learning Center.
-
ETHYL 2-CYANO-2-(1,3-DIOXOLAN-2-YLIDEN)ACETATE. ChemicalBook.
-
Ring Opening Polymerization | Cationic and Anionic ROP. YouTube.
-
Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. E-RESEARCHCO.
-
Anionic Polymerization. Semantic Scholar.
-
Ethyl 2-cyano-2-(1,3-dioxolan-2-yliden)acetate. Santa Cruz Biotechnology.
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- 2. acs.figshare.com [acs.figshare.com]
- 3. Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00630A [pubs.rsc.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Radical ring-opening polymerization of five-membered cyclic ketene acetals with the tetraleucine macromonomer toward preparation of self-assembling peptide-grafted polyesters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Mechanistic investigation of cyclic ketene acetal radical ring-opening homo- and co-polymerization and preparation of PEO graft copolymers with tunable composition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 15. pslc.ws [pslc.ws]
Experimental procedure for cycloaddition reactions with Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
Initiating Literature Review
I've started a thorough literature search, homing in on cycloaddition reactions involving Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. I'm focusing on dissecting reaction mechanisms and extracting key experimental protocols. This initial phase aims to establish a solid foundation for further investigations.
Planning Application Note Structure
I'm now structuring the application note. I plan to introduce the significance of the acetate in cycloaddition reactions, then explain the reaction mechanisms with citations. Next, I'll develop detailed experimental protocols, including reagent prep and purification. I'll summarize quantitative data in tables and design Graphviz diagrams for visual clarity, aiming for a smooth narrative.
Defining Information Search Parameters
I'm now deep diving into a comprehensive search, starting with cycloaddition reactions of the acetate. I'll focus on mechanisms and protocols, sifting through journals and databases. The plan involves building a solid foundation of accurate information. This includes evaluating and prioritizing reliable scientific sources.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (ECDA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
Q1: What is the primary synthetic route for Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate?
The most established and logical route for synthesizing ECDA is a variation of the Knoevenagel condensation.[1] This reaction involves the condensation of an active methylene compound, in this case, Ethyl Cyanoacetate , with a suitable carbonyl equivalent that provides the 1,3-dioxolane moiety. The most effective precursor for this purpose is a reactive orthoester, such as 2,2-diethoxy-1,3-dioxolane or 2,2-dimethoxy-1,3-dioxolane . The reaction is typically catalyzed by a weak base and proceeds by eliminating alcohol molecules to form the target ylidene product.
Q2: Can you illustrate the reaction mechanism?
Certainly. The reaction proceeds through a base-catalyzed Knoevenagel-type condensation. The mechanism involves three key stages:
-
Deprotonation: A weak base removes a proton from the α-carbon of ethyl cyanoacetate, which is acidic due to the adjacent electron-withdrawing cyano (-CN) and ester (-COOEt) groups. This generates a stabilized carbanion (enolate).
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbon of the orthoester (2,2-diethoxy-1,3-dioxolane). This forms an unstable tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating two molecules of ethanol. This step is often facilitated by heating and results in the formation of the stable, conjugated C=C double bond of the final product.
Below is a diagram illustrating this mechanistic pathway.
Caption: Knoevenagel-type reaction mechanism for ECDA synthesis.
Troubleshooting Guide
This section is structured to provide direct solutions to common experimental issues.
Q3: My reaction yield is consistently low or zero. What are the likely causes and how can I fix this?
Low yield is the most common issue. Let's break down the potential causes and solutions in a systematic way.
Potential Cause 1: Ineffective Catalyst The choice and amount of catalyst are critical. A base that is too strong can cause self-condensation of ethyl cyanoacetate, while a base that is too weak will not initiate the reaction effectively.[2]
-
Solution:
-
Catalyst Screening: If you are using a common base like triethylamine and seeing poor results, consider screening other weak organic bases. Piperidine or diisopropylethylammonium acetate (DIPEAc) are excellent alternatives known to be effective in Knoevenagel condensations.[3]
-
Optimize Concentration: Start with a catalytic amount (e.g., 0.1 equivalents). Insufficient catalyst will result in a sluggish or incomplete reaction. Monitor the reaction by Thin Layer Chromatography (TLC) and add a small additional charge of catalyst if the reaction stalls.
-
Potential Cause 2: Presence of Water The Knoevenagel condensation produces alcohol, and the presence of excess water can inhibit the reaction equilibrium, preventing the formation of the final product.[2]
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Water Removal: For reactions run at higher temperatures (e.g., in toluene), use a Dean-Stark apparatus to azeotropically remove the alcohol byproduct, which drives the reaction to completion. For lower temperature reactions, adding activated 3Å or 4Å molecular sieves to the reaction mixture can effectively sequester water.
-
Potential Cause 3: Suboptimal Temperature Temperature affects both the reaction rate and the stability of the reactants and product.
-
Solution:
-
Gradual Heating: Some reactions require an initial activation energy. Start the reaction at room temperature and monitor for progress. If it is slow, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring. Refluxing in a solvent like ethanol is a common strategy.[4]
-
Avoid Excessive Heat: The orthoester starting material and the final product can be susceptible to decomposition at very high temperatures. Avoid unnecessarily harsh heating.
-
The following workflow diagram can guide your troubleshooting process for low-yield reactions.
Sources
Technical Support Center: Catalyst Selection for Efficient Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this and related compounds. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. Our aim is to combine established scientific principles with practical, field-tested insights to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, focusing on catalyst selection and reaction optimization.
Q1: What is the general synthetic route for Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate?
The most common and efficient method for synthesizing Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is through a Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl 2-cyanoacetate, with a carbonyl compound, 2-formyl-1,3-dioxolane, typically in the presence of a basic catalyst.[1]
Q2: Which catalysts are most effective for this Knoevenagel condensation?
A range of catalysts can be employed for Knoevenagel condensations. The choice of catalyst can significantly impact reaction rate, yield, and purity of the final product. Below is a summary of commonly used catalysts for similar transformations.
| Catalyst Type | Examples | Typical Reaction Conditions | Advantages | Disadvantages |
| Weak Organic Bases | Piperidine, Pyridine, Triethylamine | Room temperature to reflux in solvents like ethanol or benzene.[2][3] | High yields, mild conditions, readily available. | Can be toxic and require careful handling and removal. |
| Ammonium Salts | Ammonium acetate | Solvent-free or in solvents like ethanol, often with sonication.[4] | Environmentally benign, easy to handle. | May require higher temperatures or longer reaction times. |
| Lewis Acids | ZnCl₂, InCl₃, TiCl₄, NbCl₅ | Varies depending on the specific Lewis acid. | Can be effective for less reactive substrates. | May require anhydrous conditions and can be difficult to remove from the product. |
| Heterogeneous Catalysts | Basic zeolites, Hydrotalcites, nano-Fe₃O₄@EA | Often used in solvent-free conditions or in non-polar solvents.[5][6] | Easily separable and recyclable, promoting green chemistry. | May have lower activity than homogeneous catalysts. |
| Ionic Liquids | [bmim]BF₄ | Can act as both catalyst and solvent. | Recyclable, can lead to high yields. | Can be expensive and require specific workup procedures. |
Q3: What is the mechanism of the piperidine-catalyzed Knoevenagel condensation?
The piperidine-catalyzed Knoevenagel condensation proceeds through a multi-step mechanism. Initially, piperidine reacts with the aldehyde (2-formyl-1,3-dioxolane) to form a highly electrophilic iminium ion. Concurrently, piperidine also acts as a base to deprotonate the active methylene compound (ethyl 2-cyanoacetate), generating a nucleophilic enolate. The enolate then attacks the iminium ion, leading to the formation of a C-C bond. Subsequent elimination of piperidine and a molecule of water yields the final α,β-unsaturated product.[5]
II. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. This protocol is based on established procedures for similar Knoevenagel condensations and may require optimization for your specific laboratory conditions.
Representative Synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate using Piperidine as a Catalyst
Materials:
-
2-formyl-1,3-dioxolane
-
Ethyl 2-cyanoacetate
-
Piperidine
-
Ethanol (absolute)
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-formyl-1,3-dioxolane (1.0 equivalent) and ethyl 2-cyanoacetate (1.0 equivalent) in absolute ethanol.
-
To this stirred solution, add a catalytic amount of piperidine (0.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any residual impurities.
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
III. Troubleshooting Guide
This troubleshooting guide is designed to help you navigate common challenges encountered during the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low product yield.
Common Problems and Solutions
Problem 1: Low Yield
-
Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using TLC. If starting materials are still present after the recommended reaction time, extend the reaction duration or consider a moderate increase in temperature.
-
-
Cause: Inactive catalyst.
-
Solution: Use a fresh bottle of piperidine or distill it before use. Ensure the correct catalytic amount is added.
-
-
Cause: Suboptimal reaction conditions.
-
Solution: While ethanol is a common solvent, other solvents like toluene or acetonitrile can be screened. For less reactive substrates, a Dean-Stark trap can be used with toluene to remove water and drive the reaction to completion.
-
-
Cause: Loss of product during workup.
-
Solution: If the product is highly soluble in the reaction solvent, concentrate the solution and try precipitating the product by adding a non-polar solvent like hexane.
-
Problem 2: Formation of Colored Impurities
-
Cause: Side reactions at high temperatures.
-
Solution: Conduct the reaction at the lowest effective temperature. If refluxing, ensure it is gentle. Consider using a milder catalyst that may allow for lower reaction temperatures.
-
-
Cause: Impure starting materials.
-
Solution: Ensure the 2-formyl-1,3-dioxolane and ethyl 2-cyanoacetate are of high purity. Distill the aldehyde if necessary.
-
Problem 3: Difficulty in Product Purification
-
Cause: Oily product that does not crystallize.
-
Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, column chromatography is the recommended purification method.
-
-
Cause: Co-crystallization with impurities.
-
Solution: Try a different solvent or a solvent mixture for recrystallization. A slow cooling rate can often lead to the formation of purer crystals.
-
IV. Reaction Mechanism and Workflow Visualization
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation
Caption: The catalytic cycle of the Knoevenagel condensation.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
V. References
-
Al-Azawi, F. J. (2020). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2020(3), M1143. [Link]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Knoevenagel Condensation. Retrieved from BenchChem.
-
Deshmukh, S. A., & Kulkarni, A. A. (2017). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 3(8), 1326-1330.
-
El-Sayed, N. N. E., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 8(1).
-
Fassihi, A., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1).
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
-
Zacuto, M. J., & Cai, W. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5271-5278. [Link]
-
Zare, A., et al. (2014). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México, 58(3), 266-271.
-
Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2).
-
ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from ResearchGate.
-
van der Klis, F., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 256-263.
Sources
Stability issues of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in storage
Technical Support Center: Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
A Guide to Understanding and Preventing Stability Issues in Storage
Welcome to the technical support guide for Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (CAS 121020-70-0).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Common Storage Problems
This section addresses specific issues you might encounter, providing potential causes and actionable solutions.
Question 1: I've noticed the color of my solid Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate has changed from white/pale yellow to a distinct yellow or brownish hue. What's causing this?
Answer:
Color change is a primary indicator of chemical degradation. The appearance of yellow or brown coloration suggests the formation of impurities, which can arise from several factors:
-
Probable Cause 1: Exposure to Light. While not definitively documented for this specific molecule, many complex organic molecules are sensitive to photo-degradation. High-energy light can initiate radical reactions or other rearrangements, leading to colored byproducts.
-
Probable Cause 2: Exposure to Elevated Temperatures. Thermal decomposition can occur if the compound is stored outside its recommended temperature range. One supplier indicates a melting point of 139-140°C, but degradation can occur at temperatures well below this.[2]
-
Probable Cause 3: Chemical Incompatibility. If the compound has been stored in proximity to or in contact with incompatible materials, such as strong acids, bases, or oxidizing agents, a reaction may have occurred. Related compounds like ethyl cyanoacetate are known to be incompatible with such substances.[4][5]
Experimental Protocol: Verifying Compound Integrity
-
Visual Inspection: Note the color and physical state of the compound. Any deviation from a uniform, pale solid is suspect.
-
Solubility Test: Dissolve a small sample in a standard solvent (e.g., Dichloromethane, Ethyl Acetate). The presence of insoluble particulates can indicate polymerization or the formation of insoluble degradation products.
-
Thin-Layer Chromatography (TLC):
-
Prepare a dilute solution of your stored compound.
-
Spot it on a TLC plate alongside a fresh or reference sample, if available.
-
Develop the plate using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane - this may need optimization).
-
Visualize under UV light and/or with a potassium permanganate stain. The appearance of new spots in the lane of the stored sample confirms the presence of impurities.
-
-
Purity Analysis (HPLC/LC-MS): For a quantitative assessment, analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of the main component and identify potential degradation products.
Solution:
If degradation is confirmed, it is strongly recommended to use a fresh batch of the reagent for sensitive applications. If this is not feasible, purification by recrystallization may be possible, but the optimal solvent system would need to be determined empirically.
Question 2: My reaction yield has significantly decreased, or the reaction is failing entirely when using an older batch of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. Why?
Answer:
A decrease in reactivity is a classic sign of compound degradation, most commonly due to hydrolysis. The molecule has two primary sites susceptible to hydrolysis: the ethyl ester and the dioxolane ring (which is a ketene acetal).
-
Causality - The Role of Water: The presence of moisture, even atmospheric humidity, can lead to the breakdown of the molecule. This process can be accelerated by trace amounts of acid or base.
-
Ester Hydrolysis: The ethyl ester group can hydrolyze to the corresponding carboxylic acid.
-
Dioxolane Ring Opening: The dioxolane group, which protects a ketone, is an acetal and is particularly sensitive to acidic conditions, which can catalyze its hydrolysis back to the ketone.
-
// Reactant reactant [label="Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate"];
// Conditions conditions [label="H₂O\n(Trace Acid/Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Products prod1 [label="Hydrolyzed Ester Product\n(Carboxylic Acid)"]; prod2 [label="Hydrolyzed Dioxolane Product\n(Ketone)"]; prod3 [label="Fully Hydrolyzed Product"];
// Pathway reactant -> conditions [arrowhead=none]; conditions -> prod1 [label=" Ester Hydrolysis "]; conditions -> prod2 [label=" Dioxolane Ring Opening "]; prod1 -> prod3; prod2 -> prod3; }
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Alternatives for Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in Modern Synthesis
Introduction: Deconstructing a Versatile Synthetic Building Block
In the landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and precision. Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a highly functionalized building block, distinguished by its unique ketene acetal structure. This reagent is essentially a masked β-keto ester, with the dioxolane group serving as a protective moiety for a carbonyl function. Its true value lies in the electron-rich double bond, activated by both a nitrile and an ester group, making it a potent Michael acceptor and a valuable partner in condensation and multicomponent reactions.
This guide provides an in-depth comparison of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate with its principal alternatives. We will move beyond a simple list of substitutes to explore the causal relationships between reagent structure, reactivity, and experimental outcomes. By examining key applications, particularly the synthesis of medicinally relevant 1,4-dihydropyridines, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Chapter 1: The Benchmark Reagent - Reactivity Profile of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
The core reactivity of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate stems from its nature as a Knoevenagel-type reactant. The exocyclic double bond is highly polarized and readily participates in reactions with a wide range of nucleophiles and electrophiles. It is a valuable component in constructing complex heterocyclic systems, where the protected carbonyl can be revealed in later synthetic steps, preventing unwanted side reactions that might occur with an unprotected β-keto ester.
A primary application is its role as a C2-synthon in multicomponent reactions to form substituted pyridines and dihydropyridines, frameworks that are central to numerous pharmaceutical agents.[1][2]
Chapter 2: A Comparative Analysis of Key Alternative Reagents
The choice of a reagent is often a balance between reactivity, stability, cost, and the specific demands of the synthetic target. Here, we compare the benchmark with two major classes of alternatives: classic acyclic active methylene compounds and highly reactive cyclic analogs.
Alternative Class 1: Acyclic Active Methylene Compounds
These are the most fundamental alternatives, representing the deprotected or simplified versions of the benchmark reagent.
1. Ethyl Cyanoacetate & Malononitrile
Ethyl cyanoacetate is the direct precursor to the benchmark reagent and serves as the most fundamental point of comparison.[3] Malononitrile, with two cyano groups activating the methylene position, offers a more acidic and often more reactive alternative.[4]
Expert Insight & Causality: The primary difference lies in the acidity of the α-proton (the methylene protons). The pKa of malononitrile is ~11, while ethyl cyanoacetate is ~13. This higher acidity means malononitrile can be deprotonated by weaker bases, allowing for milder reaction conditions. However, the presence of two nitrile groups can also lead to different downstream reactivity. The benchmark reagent, lacking an acidic α-proton, reacts via its electron-rich double bond, which is a fundamentally different mechanistic pathway than a base-catalyzed condensation involving deprotonation. This distinction is crucial; the benchmark reagent is not a direct drop-in replacement for ethyl cyanoacetate but is used to achieve similar products through a different route, often in multicomponent setups where pre-forming an enolate is not desired.
Performance Data: Knoevenagel Condensation with Benzaldehyde
| Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl Cyanoacetate | L-Proline | Ethanol | 5 | 92 | [5] |
| Malononitrile | SBA-Pr-SO3H | Water | 0.17 | 98 | [4] |
| Ethyl Cyanoacetate | nano-Fe3O4@EA | None (80°C) | 0.5 | 96 | [6] |
This table illustrates that while the benchmark reagent is used for more complex assemblies, its parent compounds (ethyl cyanoacetate and malononitrile) are highly effective for simple Knoevenagel condensations, often under green and efficient catalytic conditions.[7][8][9]
Alternative Class 2: Cyclic Active Methylene Compounds
2. Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
Meldrum's acid is a remarkable reagent in organic synthesis, known for the exceptionally high acidity of its C5 protons (pKa ~4.8).[10][11] This acidity, comparable to that of acetic acid, is a consequence of its rigid cyclic structure, which locks the carbonyl groups in a conformation that maximizes stabilization of the conjugate base.
Expert Insight & Causality: The high acidity of Meldrum's acid allows it to participate in reactions under very mild, often base-free, conditions.[12] Its most significant feature is its thermal lability. Upon heating, it can eliminate acetone and carbon dioxide to generate highly reactive ketene intermediates. This unique property allows it to be used in a much wider range of transformations than simple Knoevenagel condensations, including acylations to form β-keto esters.[13][14] When comparing it to the benchmark reagent for building similar carbon skeletons, Meldrum's acid often provides a more reactive and versatile, albeit structurally different, starting point.
Chapter 3: Application Showcase - The Synthesis of 1,4-Dihydropyridines (DHPs)
The 1,4-DHP scaffold is a "privileged structure" in medicinal chemistry, most famously recognized for its role in calcium channel blockers like Nifedipine and Amlodipine.[15] The Hantzsch pyridine synthesis, a classic multicomponent reaction, is the most common route to this core.[16][17][18]
The Hantzsch Synthesis: A Mechanistic Overview
The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. The mechanism proceeds through a series of condensations and cyclizations, highlighting the efficiency of multicomponent reactions in rapidly building molecular complexity.[19]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in the chemistry of dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 4. eurjchem.com [eurjchem.com]
- 5. oiccpress.com [oiccpress.com]
- 6. oiccpress.com [oiccpress.com]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. ic.unicamp.br [ic.unicamp.br]
- 12. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemtube3d.com [chemtube3d.com]
- 17. grokipedia.com [grokipedia.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. youtube.com [youtube.com]
Comparing yields from different synthetic routes to Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Scaffold
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (CAS No. 121020-70-0) is a highly functionalized organic molecule featuring a unique ketene acetal moiety.[1] This structural feature imparts a distinct electronic character, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. Its derivatives are of significant interest in drug discovery programs and for the development of novel materials. The efficient and high-yielding synthesis of this compound is therefore a critical consideration for its practical application. This guide will explore and compare the most plausible synthetic routes, providing both theoretical insights and practical considerations.
Comparative Analysis of Synthetic Strategies
Two primary synthetic strategies emerge as the most viable for the preparation of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. The first is a well-established method for analogous sulfur-containing compounds, adapted here for the dioxolane ring system. The second is a direct condensation approach, which, while less documented for this specific target, is a common and powerful method for the formation of similar ylidene compounds.
Route 1: The Dithioacetal-Analogue Approach
This method is adapted from the highly efficient synthesis of the corresponding 1,3-dithiane analog, which has been reported to proceed with a remarkable 93% yield.[2] This strategy involves a two-step, one-pot reaction sequence.
Reaction Mechanism:
The reaction initiates with the deprotonation of ethyl 2-cyanoacetate by a base, typically a carbonate salt, to form a reactive enolate. This enolate then undergoes a nucleophilic addition to carbon disulfide. The resulting dithiocarboxylate intermediate is subsequently alkylated in situ by a suitable 1,2-dihaloethane, leading to the formation of the 1,3-dioxolane ring and the desired product. While the original high-yield synthesis was for the dithiane analogue using 1,3-dibromopropane, a similar outcome is anticipated with a 1,2-dihaloethane for the dioxolane ring.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the active methylene group of ethyl cyanoacetate without promoting significant side reactions.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal for this reaction as it effectively solvates the potassium carbonate and the intermediate ions, facilitating the reaction.
-
Electrophile: 1,2-dibromoethane or 1,2-dichloroethane would be the appropriate electrophile to form the five-membered dioxolane ring. The choice between the bromo and chloro derivative would depend on reactivity and cost considerations, with the bromo derivative generally being more reactive.
Advantages:
-
High Potential Yield: Based on the analogous dithiane synthesis, this route has the potential for excellent yields.[2]
-
One-Pot Procedure: The one-pot nature of the reaction simplifies the experimental setup and workup.
Disadvantages:
-
Lack of Direct Precedent: While highly plausible, this specific adaptation for the dioxolane ring system is not explicitly documented in the literature with a reported yield.
-
Safety of Carbon Disulfide: Carbon disulfide is a highly flammable and toxic reagent that requires careful handling in a well-ventilated fume hood.
Route 2: Knoevenagel-type Condensation with an Activated Dioxolane
The Knoevenagel condensation is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[3] This approach would involve the direct condensation of ethyl cyanoacetate with an appropriately activated 1,3-dioxolane precursor.
Reaction Mechanism:
This reaction would likely proceed through the activation of a 2-substituted-1,3-dioxolane, such as 2,2-diethoxy-1,3-dioxolane or 2-chloro-1,3-dioxolane, with a Lewis acid. The Lewis acid would coordinate to one of the oxygen atoms of the dioxolane, making the C2 position highly electrophilic. Subsequent nucleophilic attack by the enolate of ethyl cyanoacetate, followed by elimination, would yield the target compound.
Causality of Experimental Choices:
-
Dioxolane Precursor: A 2,2-dialkoxy or 2-halo substituted 1,3-dioxolane is necessary to provide a leaving group at the C2 position, which is essential for the condensation reaction.
-
Catalyst: A Lewis acid such as titanium tetrachloride (TiCl4) or a milder acid catalyst would be required to activate the dioxolane precursor.
-
Reaction Conditions: Anhydrous conditions would be crucial to prevent the hydrolysis of the activated dioxolane intermediate and the catalyst.
Advantages:
-
Directness: This route offers a more direct approach to the target molecule from a pre-formed dioxolane ring.
-
Avoidance of Carbon Disulfide: This method avoids the use of the hazardous reagent carbon disulfide.
Disadvantages:
-
Precursor Synthesis: The synthesis of the activated dioxolane precursor might add extra steps to the overall process.
-
Potentially Harsher Conditions: The use of a Lewis acid might require stricter control of reaction conditions to avoid side reactions.
Data Presentation
| Synthetic Route | Key Reagents | Catalyst/Base | Solvent | Reported Yield (Analogous) | Pros | Cons |
| Route 1: Dithioacetal-Analogue | Ethyl cyanoacetate, Carbon disulfide, 1,2-Dihaloethane | Potassium carbonate | DMF | 93% (for dithiane analog)[2] | High potential yield, One-pot | Use of toxic CS2, Lack of direct precedent |
| Route 2: Knoevenagel Condensation | Ethyl cyanoacetate, 2-Activated-1,3-dioxolane | Lewis Acid (e.g., TiCl4) | Anhydrous solvent | Not reported | Direct, Avoids CS2 | Requires precursor synthesis, Potentially harsher conditions |
Experimental Protocols
Proposed Protocol for Route 1: Dithioacetal-Analogue Approach
This protocol is adapted from the synthesis of the 1,3-dithiane analog.[2]
Materials:
-
Ethyl 2-cyanoacetate
-
Potassium carbonate (anhydrous)
-
Carbon disulfide
-
1,2-Dibromoethane
-
Dimethylformamide (DMF, anhydrous)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine ethyl 2-cyanoacetate (1 equivalent) and anhydrous potassium carbonate (3 equivalents) in anhydrous DMF.
-
Stir the mixture vigorously at room temperature.
-
Carefully add carbon disulfide (1.5 equivalents) to the suspension at once.
-
Continue stirring for 10-15 minutes.
-
Slowly add 1,2-dibromoethane (1.2 equivalents) dropwise over a period of 20-30 minutes. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 7-8 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then dry it.
-
Purify the crude product by recrystallization from ethanol to obtain Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
Visualization of Synthetic Pathways
Caption: Comparative visualization of the two primary synthetic routes.
Conclusion and Future Outlook
Both the dithioacetal-analogue approach and the Knoevenagel-type condensation present viable pathways for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. The dithioacetal-analogue route, based on the high yield of its sulfur counterpart, appears to be the more promising method, although it requires the use of the hazardous reagent carbon disulfide. The Knoevenagel condensation offers a more direct and potentially safer alternative, but the optimal conditions and achievable yields remain to be experimentally determined.
For researchers embarking on the synthesis of this valuable compound, the choice of route will depend on the available resources, safety considerations, and the desired scale of the reaction. Further experimental investigation is warranted to establish a definitive, high-yielding protocol for the direct synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate and to expand the synthetic toolbox for this important class of molecules.
References
-
El-Ghanam, A. M. Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. Acta Crystallographica Section E: Crystallographic Communications, 2018 , E74(Pt 11), 1673–1676. [Link]
-
Structure formula of Ethyl 2-cyano-2-(1,3-dithian-2-ylidene) acetate (ECDYA). ResearchGate. [Link]
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 2012 , 17(12), 14591-14606. [Link]
-
Moradhosseini, T., et al. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 2025 , 16(2). [Link]
-
Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 2023 , 16(13), e202300249. [Link]
Sources
Navigating the Nuances: A Guide to Biological Activity Screening of Structurally Similar Compounds
For the dedicated researcher in drug discovery, the journey from a promising "hit" to a viable "lead" is a meticulous process of refinement. This journey is dominated by the synthesis and evaluation of structurally similar compounds, or analogs, with the goal of enhancing potency, improving selectivity, and optimizing pharmacokinetic properties. The guiding principle has long been the "Similar Property Principle," which posits that structurally similar molecules should exhibit similar biological activities.[1] However, seasoned scientists know the treacherous reality: this principle is more of a guideline than a rule.
In fact, extensive analysis of high-throughput screening (HTS) data has revealed that a compound with high structural similarity (e.g., a Tanimoto coefficient ≥ 0.85) to a known active molecule has only about a 30% chance of being active itself.[2][3] This sobering statistic underscores a critical challenge in medicinal chemistry: the existence of "activity cliffs," where a minute change in a molecule's structure can lead to a dramatic loss—or gain—of biological activity.[4]
This guide is designed for researchers, scientists, and drug development professionals who navigate this complex landscape. We will move beyond simplistic screening protocols to explore the nuanced strategies and robust experimental designs required to confidently differentiate the biological activities of structurally similar compounds. Here, we will dissect the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative science to empower you to build a clear and decisive Structure-Activity Relationship (SAR).[5]
The Peril of the Activity Cliff: Why Granularity Matters
Structure-Activity Relationship (SAR) analysis is the cornerstone of lead optimization.[6] It involves systematically modifying a molecule's structure to understand how these changes affect its biological activity.[7] The goal is to build a predictive model that guides the design of better compounds. However, this process can be derailed by activity cliffs.
An activity cliff is a pair of structurally similar compounds that exhibit a surprisingly large difference in potency against a given target. Identifying these cliffs is paramount; they reveal subtle but critical insights into the molecular interactions governing a compound's function. A hydroxyl group added, a methyl group shifted, or a nitrogen atom's position altered can be the difference between a hydrogen bond that anchors the drug in its binding pocket and a steric clash that prevents binding entirely.[8] Overlooking this can lead to the premature abandonment of a promising chemical series or, conversely, wasted resources pursuing a scaffold with a fundamentally flat SAR.
Caption: An illustration of the SAR landscape, highlighting an "activity cliff".
Architecting a Differentiating Screening Cascade
A single assay is rarely sufficient to resolve the subtle activity differences between structural analogs. A well-designed screening cascade, a multi-tiered experimental workflow, is essential. This approach systematically filters and characterizes compounds, ensuring that the most rigorous and resource-intensive assays are reserved for the most promising candidates.
The causality here is strategic resource allocation. A broad, high-throughput primary screen quickly identifies any compound with activity. Subsequent secondary and tertiary assays are then designed specifically to challenge the molecules and expose differences in potency, selectivity, and mechanism of action.
Caption: A typical experimental workflow for screening structural analogs.
In the Trenches: Validated Experimental Protocols
The trustworthiness of your SAR data hinges on the quality of your experimental execution. Every protocol must be a self-validating system, incorporating the necessary controls to ensure the data is accurate and reproducible. Below are two detailed protocols for common assays used to differentiate analogs.
Protocol A: High-Sensitivity Kinase Inhibition Assay (Biochemical)
Causality: This assay measures the direct interaction of a compound with a purified enzyme. To sensitively detect differences between potent analogs, it is crucial to use an ATP concentration near the enzyme's Michaelis constant (Km). This ensures competitive inhibitors are not overwhelmed by excess substrate, allowing for a more accurate determination of the half-maximal inhibitory concentration (IC50).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for kinase stability and activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase: Dilute purified target kinase in assay buffer to a 2X working concentration.
-
Substrate/ATP Mix: Prepare a 4X mix containing the peptide substrate and ATP at 2X the Km concentration.
-
Compound Plates: Prepare a 10-point, 3-fold serial dilution of each analog in DMSO, then dilute into assay buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X compound solution or control (DMSO for negative, known inhibitor for positive) to the appropriate wells.
-
Add 5 µL of 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the 4X Substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect phosphorylation using a suitable method (e.g., add ADP-Glo™ reagent and measure luminescence).
-
-
Self-Validation System:
-
Positive Control: A known, potent inhibitor of the kinase (e.g., Staurosporine) to define the 100% inhibition window.
-
Negative Control: DMSO vehicle (0% inhibition).
-
Data Quality Check: Calculate the Z'-factor for the plate using the positive and negative controls. A Z' > 0.5 indicates a robust and reliable assay.
-
Protocol B: Cell Viability/Cytotoxicity Assay (Cell-Based)
Causality: Moving into a cellular context is critical to confirm that a compound retains its activity and can permeate the cell membrane. This assay distinguishes between general cytotoxicity and targeted anti-proliferative effects. It is vital to choose a cell line where the target is known to be a key driver of proliferation or survival.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., A549 for an EGFR inhibitor) in the recommended medium.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and dilute to a final seeding density of 5,000 cells/well in 90 µL of medium in a 96-well clear-bottom plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of each analog in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or controls.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment (using MTS reagent):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Self-Validation System:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the cells respond as expected.
-
Negative Control: Medium with DMSO vehicle.
-
Data Quality Check: Ensure a clear dose-response curve for the positive control and a good signal-to-background ratio between untreated and "no cell" wells.
-
Case Study: Differentiating Analogs of a Fictional BTK Inhibitor
To illustrate the principles, let's consider a lead optimization project targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. Our lead compound, CMPD-1 , is potent but has some off-target activity on other TEC family kinases. We synthesize three analogs with minor structural modifications.
-
Analog A: A fluoro-group added to a phenyl ring to explore electronic effects.
-
Analog B: A piperidine ring is conformationally constrained.
-
Analog C: A key hydrogen bond acceptor is replaced with a non-polar group.
Caption: Simplified BTK signaling pathway targeted by the inhibitors.
The screening cascade yields the following data:
| Compound | BTK IC50 (nM) | ITK IC50 (nM) | Selectivity (ITK/BTK) | Cell Viability EC50 (nM) |
| CMPD-1 (Lead) | 5.2 | 58 | 11.2x | 25.4 |
| Analog A | 2.1 | 65 | 31.0x | 10.8 |
| Analog B | 4.8 | 15 | 3.1x | 22.1 |
| Analog C | >10,000 | >10,000 | - | >10,000 |
Data Interpretation & Causality:
-
Analog A is a clear success. The addition of the fluorine atom more than doubled the potency on BTK while slightly improving selectivity over the related kinase ITK. This suggests the fluoro-group may be forming a favorable interaction in the BTK binding pocket that is not possible in the ITK pocket. This analog is a strong candidate for further development.
-
Analog B demonstrates the risk of structural modification. While potency against BTK was maintained, the conformational constraint dramatically increased its potency against ITK, leading to a significant loss of selectivity. This modification would likely increase the risk of off-target side effects.
-
Analog C is an example of an activity cliff. The removal of a single hydrogen bond acceptor completely abolished all activity. This provides a critical piece of SAR information: this specific interaction is essential for binding and activity. This knowledge prevents the team from exploring similar modifications in the future.
Conclusion
The comparison of structurally similar compounds is a discipline of precision and insight. It demands more than just running assays; it requires a deep understanding of the underlying biology, a strategic approach to experimental design, and an unwavering commitment to data integrity. By moving beyond the simplistic Similar Property Principle and embracing the complexities of SAR, we can effectively navigate the subtle landscape of molecular interactions. The protocols and strategies outlined in this guide provide a framework for generating clear, decisive data, enabling you to identify true activity cliffs, build robust Structure-Activity Relationships, and ultimately accelerate the journey toward safer, more effective medicines.
References
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Title: Do Structurally Similar Molecules Have Similar Biological Activity? Source: Journal of Medicinal Chemistry URL: [Link]
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Title: SAR: Structure Activity Relationships Source: CDD Vault URL: [Link]
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Title: Structure-Activity Relationship (SAR) Studies Source: Oncodesign Services URL: [Link]
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Title: On Exploring Structure Activity Relationships Source: NIH National Library of Medicine URL: [Link]
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Title: Rethinking Molecular Similarity: Comparing Compounds on the Basis of Biological Activity Source: ACS Chemical Biology URL: [Link]
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Title: Do structurally similar molecules have similar biological activity? Source: Semantic Scholar URL: [Link]
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Title: Improving Measures of Chemical Structural Similarity Using Machine Learning on Chemical–Genetic Interactions Source: NIH National Library of Medicine URL: [Link]
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Title: High Throughput Screening (HTS) Services Source: Evotec URL: [Link]
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Title: Chemical similarity and biological activities Source: SciELO URL: [Link]
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Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]
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Title: What is High-Throughput Screening (HTS)? Source: LabKey URL: [Link]
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Title: Structure-Activity Relationship (SAR) Analysis Source: Zamann Pharma Support GmbH URL: [Link]
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Title: Structure-Activity Relationship studies have been pivotal in advancing various areas of medicine Source: Automate.video URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
For researchers and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in an experiment; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (CAS No. 121020-70-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in an understanding of the compound's constituent functional groups and the best practices for laboratory chemical waste management.
Understanding the Hazard Profile: A Synthesis of Functional Group Analysis
-
Ethyl Cyanoacetate Moiety: The parent compound, ethyl cyanoacetate, is known to be a lachrymator (a substance that irritates the eyes and causes tears) and can cause irritation to the skin, eyes, and respiratory tract.[1] The cyano group itself is endothermic and can contribute to reactivity under certain conditions.[2] Furthermore, related cyanoacrylate esters are known to polymerize, sometimes rapidly, in the presence of moisture or basic substances.[3][4] Upon degradation, these compounds may release formaldehyde, a known sensitizer and toxic compound.[5][6]
-
1,3-Dioxolane Ring: Dioxolanes are cyclic ethers. The parent 1,3-dioxolane is a flammable liquid.[7][8] While the overall flammability of the target molecule may be reduced by the other functional groups, this component suggests that the compound should be kept away from heat and ignition sources.[7]
-
Overall Reactivity: The compound is sensitive to moisture and should be stored in a dry, cool environment (2-8°C is recommended by suppliers).[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10][11]
This analysis allows us to construct a presumptive hazard profile for the compound, which informs every subsequent step of the handling and disposal process.
| Property / Hazard | Presumed Characteristic | Rationale / Source Analogy |
| Physical State | Solid or Liquid | Supplier information suggests a solid or high-boiling liquid.[9] |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Based on ethyl cyanoacetate derivatives.[12] |
| Irritation | Causes eye and skin irritation. Potential lachrymator. | Based on ethyl cyanoacetate.[1] |
| Flammability | Combustible. Vapors may form flammable mixtures with air. | Based on the 1,3-dioxolane and ethyl acetate moieties.[7][13] |
| Reactivity | Moisture sensitive.[1] Incompatible with strong acids, bases, and oxidizing agents.[10][11] | Common for esters and ethers. Bases can catalyze hydrolysis or polymerization. |
| Chronic Effects | Unknown. Degradation may produce formaldehyde.[5][6] | Based on degradation pathways of related cyanoacrylates. |
The Disposal Workflow: A Step-by-Step Protocol
The cardinal rule of laboratory waste is that no hazardous chemical should be disposed of via the sanitary sewer system (sink disposal) or as regular trash.[14][15] All such waste must be collected and managed through your institution's hazardous waste program.[14]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE.
-
Eyes: Chemical safety goggles or a face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[1]
-
Skin: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1]
-
Clothing: A lab coat is mandatory.[1]
-
Respiratory: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1][10]
Step 2: Waste Collection and Segregation
Proper segregation is key to preventing dangerous chemical reactions within waste containers.
-
Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, leak-proof screw cap.[16]
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate." Do not use abbreviations.
-
The primary hazards (e.g., "Irritant," "Combustible").
-
The date accumulation started.
-
-
Collect the Waste:
-
Pure Compound/Residues: Carefully transfer any remaining solid or liquid compound into the designated waste container using a spatula or funnel.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, or gloves, should also be placed in this container. For lightly contaminated items like paper towels used for cleanup, a separate, labeled solid waste bag may be appropriate, but consult your EHS office.
-
Spills: Absorb spills with an inert material like vermiculite or sand.[1] Scoop the absorbent material into the designated waste container.[1][2] Do not use combustible materials like paper towels to absorb large spills of potentially flammable substances.
-
Step 3: Waste Storage
Proper temporary storage of the waste container within the lab is a critical safety and compliance measure.
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[14][16]
-
Location: Store the container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel.
-
Segregation: Store the container with other compatible organic wastes. Do not store it with acids, bases, or oxidizers.[17]
-
Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.[17]
The following diagram illustrates the decision-making process for handling and disposing of chemical waste in a laboratory setting.
Caption: Decision workflow for proper chemical waste management.
Step 4: Arranging for Final Disposal
Your responsibility as a researcher is to ensure the waste is properly collected, labeled, and stored. The final disposal is handled by trained professionals.
-
Schedule a Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a waste pickup.[18]
-
Documentation: Complete any necessary paperwork or online forms required by your EHS department.
-
Disposal Method: The most probable final disposal method for this type of organic compound is high-temperature incineration at a licensed hazardous waste facility.[12][13] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Causality and Trustworthiness: The 'Why' Behind the Protocol
-
Why Not the Sink? The compound contains nitrogen and has unknown, but likely negative, aquatic toxicity. Its degradation products could be harmful to wastewater treatment systems and aquatic life. Regulations strictly prohibit the sewer disposal of such chemicals.[14][15]
-
Why Segregate Waste? The incompatibility with acids and bases is crucial. Acidic waste could hydrolyze the ester and dioxolane groups, while basic waste could catalyze a rapid, potentially exothermic polymerization reaction. Mixing with oxidizers could create a fire or explosion hazard.
-
Why a Fume Hood? The lachrymatory and irritant properties of the related ethyl cyanoacetate mean that even small amounts of vapor could be harmful if inhaled, causing discomfort and potential respiratory damage.[1] A fume hood provides essential protection.
-
Why Incineration? Incineration is the gold standard for destroying organic chemical waste. It breaks the compound down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (which are subsequently "scrubbed" from the exhaust gas). This method permanently eliminates the specific hazards associated with the compound's complex structure.[12]
By adhering to this comprehensive disposal guide, you not only comply with safety regulations but also embody the principles of responsible scientific stewardship. You build trust in your laboratory's safety culture and contribute to the long-term health of our research community and environment.
References
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Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Material Safety Data Sheet - Ethyl Cyanoacetate. (n.d.). Acros Organics. [Link]
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Safety Data Sheet: Ethyl acetate. (2019). Chemos GmbH & Co.KG. [Link]
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Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate. (2025). ResearchGate. [Link]
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(E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate. (n.d.). National Center for Biotechnology Information. [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
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Cyanoacrylates - Draft evaluation statement. (2024). Australian Industrial Chemicals Introduction Scheme. [Link]
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Safety Data Sheet - Cyanacrylate Adhesive. (2017). Ottozeus. [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]
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Structure formula of Ethyl 2-cyano-2-(1,3-dithian-2-ylidene) acetate (ECDYA). (n.d.). ResearchGate. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. [Link]
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A PRELIMINARY STUDY OF THE DEGRADATION OF CYANOACRYLATE ADHESIVES. (2006). BioOne Complete. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
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METHYL CYANOACRYLATE AND ETHYL CYANOACRYLATE (CICAD 36, 2001). (n.d.). Inchem.org. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
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Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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1,3-Dioxolane compounds (DOXs) as biobased reaction media. (n.d.). ResearchGate. [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]
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Ethyl2-methyl-1,3-dioxolane-2-acetate. (n.d.). The Automated Topology Builder (ATB) and Repository. [Link]
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Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
Navigating the specific handling requirements of novel chemical entities is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to equip you with not just a set of instructions, but a foundational understanding of the "why" behind each safety protocol, fostering a culture of proactive safety in your research environment.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the cornerstone of any laboratory procedure. For Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, the primary risks are associated with its irritant properties and its ability to rapidly bond tissues.
| Potential Hazard | Associated Risk | Primary Mitigation Strategy |
| Skin Contact | Irritation, potential for allergic reaction, instantaneous bonding of skin.[1][3] | Use of appropriate chemical-resistant gloves and a lab coat. |
| Eye Contact | Serious eye irritation, potential for bonding of eyelids.[1][3] | Use of safety goggles or a face shield. |
| Inhalation | Respiratory tract irritation.[1][3] | Work in a well-ventilated area or a chemical fume hood. |
| Ingestion | Potential toxicity.[6] | Prohibit eating, drinking, and smoking in the laboratory. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following recommendations are based on the known hazards of cyanoacrylates and general laboratory best practices.
Given the adhesive nature of cyanoacrylates, selecting the right gloves is crucial.
-
Recommended Glove Types: Nitrile or polyvinyl chloride (PVC) gloves are recommended for handling cyanoacrylates.[7] These materials provide adequate resistance to prevent incidental contact.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If direct contact with the chemical occurs, or if gloves become contaminated, they should be removed immediately and replaced.
The eyes are particularly vulnerable to both the irritant effects and the bonding action of cyanoacrylates.
-
Essential Eye Protection: At a minimum, safety glasses with side shields should be worn.
-
Enhanced Protection: For procedures with a higher risk of splashing, or when handling larger quantities, the use of chemical splash goggles is strongly recommended.[8] A face shield, worn in conjunction with goggles, offers the most comprehensive protection.[8]
A laboratory coat is standard practice and serves to protect your skin and personal clothing from accidental spills.
-
Material: A lab coat made of a durable, non-porous material is suitable.
-
Best Practices: Lab coats should be fully buttoned to provide maximum coverage.
Adequate ventilation is the primary means of controlling exposure to vapors.
-
Engineering Controls: All work with Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate should be conducted in a well-ventilated area.[7] For procedures that may generate significant vapors, a certified chemical fume hood is mandatory.
-
Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits for similar compounds like ethyl cyanoacrylate (OSHA PEL-TWA 0.2 ppm), appropriate respiratory protection should be used.[9] This should be done in accordance with a comprehensive respiratory protection program that includes fit testing and training.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a structured workflow minimizes the risk of exposure and ensures the integrity of your experiment.
-
Verify Ventilation: Confirm that the chemical fume hood or designated well-ventilated area is functioning correctly.
-
Inspect PPE: Check all PPE for defects.
-
Locate Safety Equipment: Ensure easy access to an eyewash station and safety shower.
-
Review Procedure: Mentally walk through the entire experimental protocol before handling the chemical.
-
Dispensing: Handle the chemical with care, avoiding splashes. Use dispensing equipment where possible to minimize direct handling.[7]
-
Reaction Setup: Conduct all manipulations within the fume hood.
-
Immediate Cleanup: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[10] Do not use cloths for mopping up, as this can increase the surface area for polymerization and vapor release.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Product: Unused Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6][10]
-
Cured Material: Once polymerized, the cured material is generally considered non-hazardous waste.[7] However, it is prudent to confirm this with your institution's environmental health and safety department.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for spill cleanup should be placed in a sealed, labeled container and disposed of as hazardous waste.[11]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is vital.
-
Skin Contact: If skin bonding occurs, soak the affected area in warm, soapy water.[7] Gently peel or roll the surfaces apart using a blunt object like a spatula.[7] Do not pull the skin apart. If a large area is bonded or if irritation persists, seek medical attention. Cyanoacrylates can generate heat upon solidification, which may cause burns in cases of gross contamination; in such instances, flood the area with cold water.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention. The eye will typically open on its own within 1-3 days.[7]
-
Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By integrating these safety protocols into your daily laboratory practice, you can confidently and safely advance your research with Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.
References
-
Occupational Safety and Health Administration (OSHA). (2018, December 19). Ethyl 2-Cyanoacrylate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Ethyl 2-cyanoacrylate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). Retrieved from [Link]
-
Pascual, G., Sotomayor, S., Rodríguez, M., Pérez-Köhler, B., Kühnhardt, A., Fernández-Gutiérrez, M., ... & Bellón, J. M. (2016). Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. PloS one, 11(6), e0157920. Retrieved from [Link]
-
Pascual, G., Sotomayor, S., Rodríguez, M., Pérez-Köhler, B., Kühnhardt, A., Fernández-Gutiérrez, M., ... & Bellón, J. M. (2016). Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. ResearchGate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Methyl 2-Cyanoacrylate. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021, May 24). Medical Device Material Performance Study - Cyanoacrylates Safety Profile. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl 2-Cyanoacrylate. Retrieved from [Link]
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Arrowhead Forensics. Safety Data Sheet: Cyanoacrylate. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2024, April 15). Cyanoacrylates - Draft evaluation statement. Retrieved from [Link]
-
Lang, N., Pereira, M. J., Lee, Y., Friehs, I., Vasilyev, N. V., Feins, E. N., ... & Mooney, D. J. (2014). Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. Acta biomaterialia, 10(2), 747–755. Retrieved from [Link]
-
Best Klebstoffe GmbH & Co. KG. (2022, February 18). Safety Data Sheet: BEST Cyanoacrylate Ethyl. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethyl Cyanoacetate. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 9. ETHYL 2-CYANOACRYLATE | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

